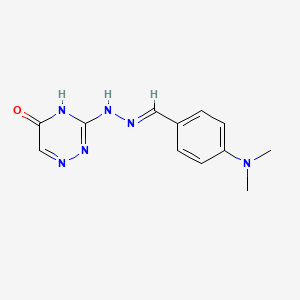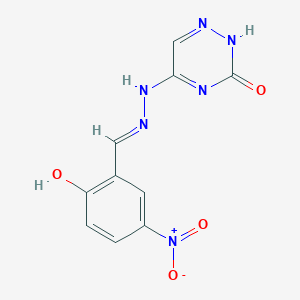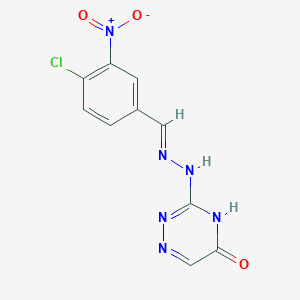![molecular formula C12H13N3O B3722714 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone](/img/structure/B3722714.png)
6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone
説明
6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound has been found to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone involves the inhibition of the activity of enzymes, such as tyrosine kinases, by binding to their active sites. This leads to the disruption of the signaling pathways involved in the development and progression of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects
6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone has been found to exhibit low toxicity, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
One of the main advantages of 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone is its high yield during synthesis, making it a practical approach for large-scale experiments. Additionally, 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone has been found to exhibit low toxicity, making it a safe compound for use in experiments. However, one of the limitations of 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone. One potential direction is the development of new drugs based on 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone for the treatment of cancer and other diseases. Additionally, further studies on the mechanism of action of 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone and its effects on various signaling pathways can provide valuable insights into its potential applications. Furthermore, the synthesis of derivatives of 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone with improved solubility and potency can lead to the development of new and more effective drugs.
Conclusion
In conclusion, 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The synthesis method of 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone involves the reaction between 2-amino-4-methylpyrimidine and 2-methylphenylisocyanate in the presence of a base. 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone has been extensively studied for its potential application in the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of the activity of enzymes, such as tyrosine kinases, by binding to their active sites. 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone has been found to exhibit various biochemical and physiological effects, and its high yield during synthesis makes it a practical approach for large-scale experiments. There are several future directions for the research on 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone, including the development of new drugs based on 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone, further studies on its mechanism of action, and the synthesis of derivatives with improved solubility and potency.
科学的研究の応用
6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, which are involved in the development and progression of cancer. 6-methyl-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-methyl-2-(2-methylanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-5-3-4-6-10(8)14-12-13-9(2)7-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRARYNETBUJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4,5-dimethyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B3722654.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-propyl-4(3H)-pyrimidinone](/img/structure/B3722676.png)
![N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3722679.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B3722684.png)
![2-({[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B3722692.png)







![5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B3722769.png)
![3-[(2,3-dichlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3722776.png)